[5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholin-4-yl)methanone
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Overview
Description
5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions involve heating the reactants at 140°C for about 3 hours, leading to the formation of the desired product with an 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis process. This would include optimizing reaction conditions to ensure consistency and high yield in a larger batch production setting.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties.
Biology
In biological research, 5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has been studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and pathways that are critical in disease processes .
Medicine
In medicine, this compound is being explored for its potential use in treating various diseases, including cancer. Its ability to inhibit specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of other chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities, including acting as inhibitors for various enzymes.
Uniqueness
What sets 5-Methyl-7-(4-methylphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone apart is its unique combination of a triazolopyrimidine core with a morpholine moiety. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
[5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-3-5-14(6-4-12)16-15(17(24)22-7-9-25-10-8-22)13(2)21-18-19-11-20-23(16)18/h3-6,11,16H,7-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBRMXTSFGUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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